![molecular formula C15H17NO2S B15064027 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one CAS No. 85976-50-7](/img/structure/B15064027.png)
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a benzylsulfanyl group and an oxa-azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylsulfanyl derivative with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields by providing uniform heating and energy transfer .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A keto-enol insecticide with a similar spirocyclic structure.
Spirooxindoles: Compounds with a spirocyclic oxindole core, used in medicinal chemistry.
Uniqueness
What sets 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one apart is its unique combination of a benzylsulfanyl group and an oxa-azaspiro structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
85976-50-7 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-1-oxa-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H17NO2S/c17-14-13(19-11-12-7-3-1-4-8-12)16-15(18-14)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
DKNIWYPTZXSBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)O2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


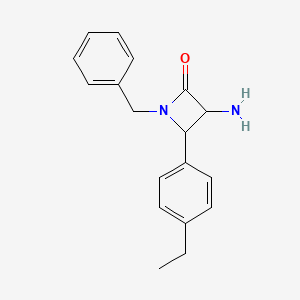
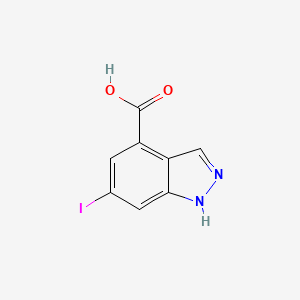
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)
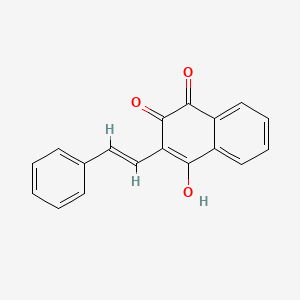
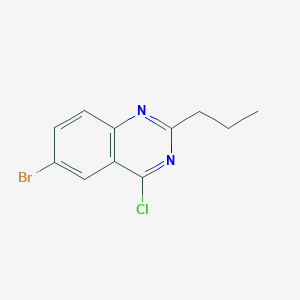
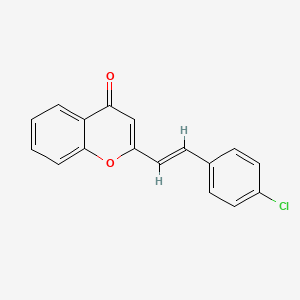

![6-Bromo-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B15063996.png)
![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
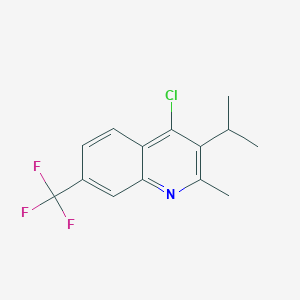
![3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one](/img/structure/B15064012.png)

